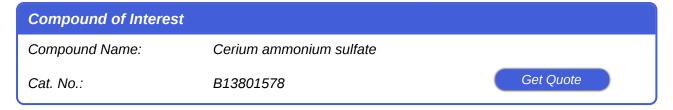


Unveiling the Crystal Architecture of Cerium Ammonium Sulfate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **cerium ammonium sulfate**, a compound of significant interest in various chemical and pharmaceutical applications. This document outlines the precise atomic arrangement, details the experimental methodologies employed for its characterization, and presents the quantitative crystallographic data in a clear, comparative format.

Crystal Structure Analysis of Cerium(IV) Ammonium Sulfate Dihydrate

The most commonly encountered form, cerium(IV) ammonium sulfate dihydrate, with the chemical formula $(NH_4)_4Ce(SO_4)_4\cdot 2H_2O$, has been subject to detailed crystallographic studies. These investigations reveal a complex and intricate structure.

A key crystallographic study has shown that the structure contains a dimeric anion, $[Ce_2(SO_4)_8]^{8-}$. In this arrangement, each cerium atom is coordinated by nine oxygen atoms, which originate from the sulfate groups. The coordination geometry is best described as a distorted tricapped trigonal prism.[1] This leads to an alternative formulation of the compound as $(NH_4)_8[Ce_2(SO_4)_8]\cdot 4H_2O.[1]$

Quantitative Crystallographic Data



The following table summarizes the key crystallographic data for cerium(IV) ammonium sulfate. This data is essential for computational modeling, understanding its chemical reactivity, and for quality control in its synthesis and application.

Parameter	Value
Empirical Formula	(NH4)4Ce(SO4)4·2H2O
Formula Weight	632.55 g/mol
Crystal System	Data not available in search results
Space Group	Data not available in search results
Unit Cell Dimensions	
a	Data not available in search results
b	Data not available in search results
С	Data not available in search results
α	Data not available in search results
β	Data not available in search results
У	Data not available in search results
Volume (V)	Data not available in search results
Coordination Number (Ce)	9
Coordination Geometry	Distorted tricapped trigonal prism

Crystal Structure of Cerium(III) Ammonium Sulfate Tetrahydrate

A related compound, ammonium cerium(III) bis(sulfate) tetrahydrate, NH₄Ce(SO₄)₂·4H₂O, has also been characterized. Single crystals of this compound were grown by the slow evaporation of an aqueous sulfate solution. Its crystal structure is isotypic with other ammonium rare earth sulfates.



In this structure, the cerium(III) cation is also nine-coordinated, with six oxygen atoms from the sulfate groups and three from water molecules. The coordination polyhedron is a distorted tricapped trigonal prism. The crystal structure is stabilized by hydrogen bonds between the sulfate and ammonium ions and the water molecules.

Quantitative Crystallographic Data

The crystallographic data for ammonium cerium(III) bis(sulfate) tetrahydrate is presented below.

Parameter	Value
Empirical Formula	NH4Ce(SO4)2·4H2O
Crystal System	Monoclinic
Space Group	P2/c
Unit Cell Dimensions	
a	Data not available in search results
b	Data not available in search results
С	Data not available in search results
α	90°
β	Data not available in search results
У	90°
Volume (V)	1107.3 (4) Å ³
R-factor	0.034
wR-factor	0.068

Experimental Protocols

The determination of the crystal structure of **cerium ammonium sulfate** relies on established analytical techniques. The primary method employed is single-crystal X-ray diffraction.



Synthesis and Crystallization

A general procedure for obtaining high-purity **cerium ammonium sulfate** crystals involves the following steps:

- Dissolution: Cerium carbonate is dissolved in a sulfuric acid solution to yield a cerous sulfate solution.
- Oxidation and Precipitation: A mixed solution of ammonia and hydrogen peroxide is added to the cerous sulfate solution. This oxidizes the cerium to the +4 state and precipitates cerium hydroxide.
- Redissolution and Crystallization: The cerium hydroxide suspension is then dissolved in a sulfuric acid solution. The pH is adjusted, and the solution is heated to induce crystallization of cerium ammonium sulfate.
- Washing and Drying: The resulting crystals are washed, typically with absolute ethanol, and then dried.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a non-destructive analytical technique used for phase identification and crystal structure determination. In a typical experimental setup:

- A powdered sample of the synthesized **cerium ammonium sulfate** is prepared.
- The sample is irradiated with a monochromatic X-ray beam.
- The diffracted X-rays are detected at various angles.
- The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to the crystalline phase and provides information about the unit cell dimensions.

For a detailed crystal structure determination, single-crystal X-ray diffraction is employed. A suitable single crystal is mounted on a goniometer and subjected to X-ray diffraction analysis. The collected diffraction data is then used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

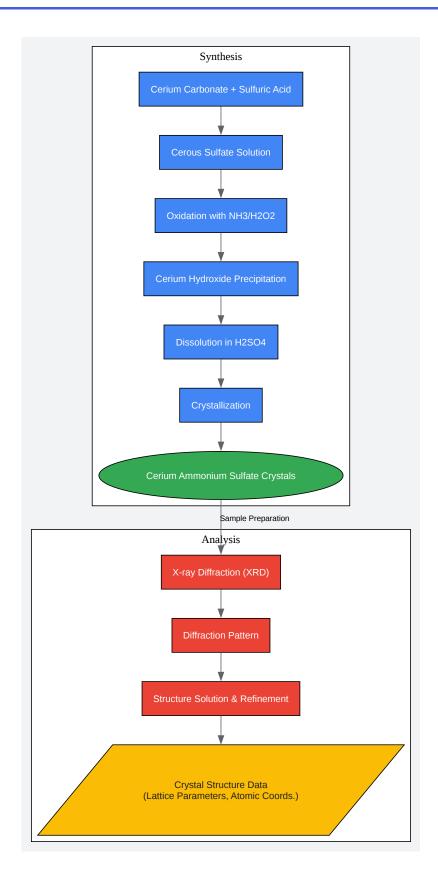


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Visualizing the Workflow and Structural Relationships

To better illustrate the processes and relationships involved in the analysis of **cerium ammonium sulfate**'s crystal structure, the following diagrams are provided.

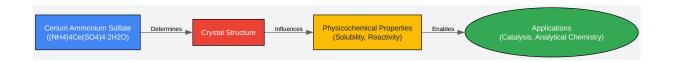




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Caption: Experimental workflow for the synthesis and crystal structure analysis of **cerium ammonium sulfate**.



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References

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